molecular formula C14H10O3 B8474574 3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid CAS No. 56894-97-4

3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid

Cat. No. B8474574
CAS RN: 56894-97-4
M. Wt: 226.23 g/mol
InChI Key: YEGWXMWQTWHJTL-UHFFFAOYSA-N
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Description

3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56894-97-4

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3-(5-methoxynaphthalen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C14H10O3/c1-17-13-4-2-3-11-9-10(5-7-12(11)13)6-8-14(15)16/h2-5,7,9H,1H3,(H,15,16)

InChI Key

YEGWXMWQTWHJTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)C#CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate (27.4 g) is added portion-wise to 20% ethanolic potassium hydroxide (135 ml) at room temperature. The mixture is refluxed on a steam bath for 6 hours. The alcohol is evaporated and the residue is dissolved in water and covered with ether and is acidified with cold, dilute hydrochloric acid. The ether layer is washed with water, saline, and dried over sodium sulfate. The ether is removed to give a residue which is triturated with carbon tetrachloride. Recrystallization is carried out from acetic acid-water. This material is digested and triturated with boiling carbon tetrachloride to give 5-methoxynaphth-2-yl propiolic acid.
Name
ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One

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